molecular formula C20H19BrF2N4O2S B11412027 1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea CAS No. 903152-38-5

1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea

Cat. No.: B11412027
CAS No.: 903152-38-5
M. Wt: 497.4 g/mol
InChI Key: CDAIUKAIQKLVON-UHFFFAOYSA-N
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Description

1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[75003,7]tetradeca-3(7),4,8-trien-5-yl)urea is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea typically involves multiple steps. The initial step often includes the bromination and fluorination of a phenyl ring, followed by the introduction of the urea moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.

Scientific Research Applications

1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, including the modulation of cellular processes and the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea: Similar in structure but may have different substituents or functional groups.

    1-(2-chloro-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea: Similar but with chlorine instead of bromine.

    1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)thiourea: Similar but with a thiourea group instead of a urea group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

903152-38-5

Molecular Formula

C20H19BrF2N4O2S

Molecular Weight

497.4 g/mol

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea

InChI

InChI=1S/C20H19BrF2N4O2S/c1-9-3-4-14-24-18-15(19(28)27(14)6-5-9)10(2)17(30-18)26-20(29)25-16-12(21)7-11(22)8-13(16)23/h7-9H,3-6H2,1-2H3,(H2,25,26,29)

InChI Key

CDAIUKAIQKLVON-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC3=C(C(=C(S3)NC(=O)NC4=C(C=C(C=C4Br)F)F)C)C(=O)N2CC1

Origin of Product

United States

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